molecular formula C17H18ClN3O3 B5793974 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

Cat. No.: B5793974
M. Wt: 347.8 g/mol
InChI Key: VAPPQMGTVPHKHI-UHFFFAOYSA-N
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Description

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the reaction of 4-chlorophenylpiperazine with a suitable nitrophenol derivative. One common method includes the Mannich reaction, where the piperazine ring is incorporated into the compound through a multi-step process . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include amines, quinones, and substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, while the nitrophenol moiety may interact with enzymes and receptors involved in various biological pathways . The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenol moiety with a piperazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-14-1-3-15(4-2-14)20-9-7-19(8-10-20)12-13-11-16(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPPQMGTVPHKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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